molecular formula C14H9BrN2O2 B1613295 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 219660-71-6

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B1613295
CAS No.: 219660-71-6
M. Wt: 317.14 g/mol
InChI Key: LDEBJWHBKRIOEO-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . For 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione, the synthetic route may involve the following steps:

    Starting Materials: 5-Bromopyridine-3-carboxaldehyde and phthalic anhydride.

    Condensation Reaction: The 5-Bromopyridine-3-carboxaldehyde is reacted with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions in a solvent like acetic acid.

    Cyclization: The intermediate product undergoes cyclization to form the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. One such method includes solventless conditions and the use of mild reaction conditions . For example, the reaction can be carried out by simple heating and using a green catalyst to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromopyridine moiety, which can participate in various substitution reactions and potentially enhance its biological activity. The combination of the isoindoline-1,3-dione core with the bromopyridine group makes it a versatile compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEBJWHBKRIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629406
Record name 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219660-71-6
Record name 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of (5-bromopyridin-3-yl)methanol (LVI) (1.60 g, 8.5 mmol, 1 eq), phthalimide (1.24 g, 8.5 mmol, 1 eq) and PPh3 (3.33 g, 12.75 mmol, 1.5 eq) in anhydrous THF (15 mL) was added DEAD (2.21 g, 12.75 mmol, 1.5 eq) dropwise at 0° C. under N2. Then the reaction mixture was stirred at room temperature for 6 h. The mixture was washed with saturated NaHCO3 solution (15 mL), water (15 mL) and brine (15 mL) subsequently. The organic layers were dried over MgSO4, concentrated under reduced pressure, the resultant residue was purified by flash chromatography on silica gel (PE:EtOAc=4:1) to give 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (LVII) (2.5 g, 7.88 mmol, 82.3% yield) as a white solid. ESIMS found for C14H9BrN2O2 m/z 317 (M+H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-3-(phthalimidomethyl)pyridine is produced by adding triphenylphosphine (12.1 g, 46.3 mmol) and phthalimide (6.80 g, 46.3 mmol) in dry THF (70 mL) to a stirred suspension of 3-bromo-5-hydroxymethylpyridine (6.70 g, 35.6 mmol), and then adding a solution of diethyl azodicarboxylate (7.30 mL, 46.3 mmol) in dry THF (30 mL) drop-wise. The reaction mixture was stirred at room temperature overnight. After removal of the solvent by rotary evaporation, the crude material was purified by column chromatography to yield 5-bromo-3-(phthalimidomethyl)pyridine (9.5 g, 85% yield).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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